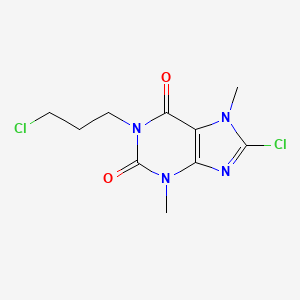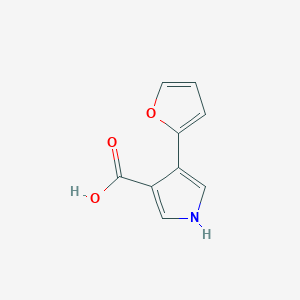
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a thiophene ring and a piperidine ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science . Piperidine derivatives, on the other hand, are crucial in drug design and synthesis . The combination of these two rings in a single molecule makes this compound a compound of significant interest in various scientific fields.
准备方法
The synthesis of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the formation of the thiophene ring followed by the introduction of the piperidine ring. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Cycloaddition Reactions: For instance, the cycloaddition of 1,4-dithiane-2,5-diol with ynals to produce substituted thiophene derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反应分析
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Major products formed from these reactions include oxidized thiophene derivatives, reduced alcohols, and substituted piperidine derivatives.
科学研究应用
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to inhibit enzymes and modulate receptor activities . The thiophene ring can interact with various biological molecules, affecting their function and stability . These interactions can lead to the modulation of signaling pathways, such as the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cancer progression .
相似化合物的比较
1-(2,5-Dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used for their anti-inflammatory and anesthetic properties.
Piperidine Derivatives: Compounds like piperine and evodiamine, which contain piperidine rings, are known for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both thiophene and piperidine derivatives, making it a versatile compound for various applications.
属性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC 名称 |
1-(2,5-dimethylthiophene-3-carbonyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO3S/c1-8-7-11(9(2)18-8)12(15)14-5-3-10(4-6-14)13(16)17/h7,10H,3-6H2,1-2H3,(H,16,17) |
InChI 键 |
WSFNOTZUVNZGFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)C)C(=O)N2CCC(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

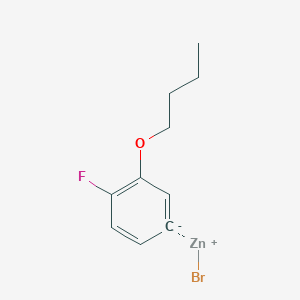
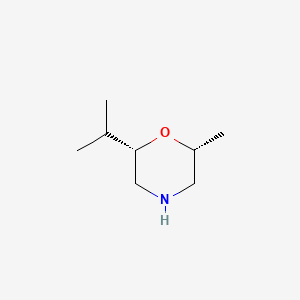
![Ethyl 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B14890496.png)
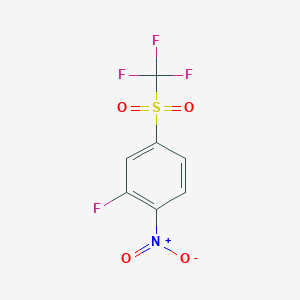
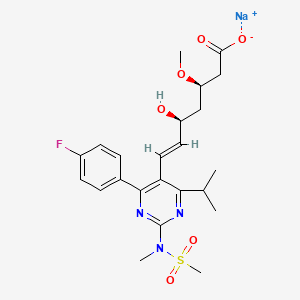

![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)
